5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a 5-chloro-2-methoxyphenyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2-bromopyridine.
Coupling Reaction: The key step involves a coupling reaction between 5-chloro-2-methoxyaniline and 2-bromopyridine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution reactions often require a strong base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine: Similar structure but lacks the amine group.
5-Chloro-2-aminopyridine: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxyphenylamine: Similar structure but lacks the pyridine ring.
Uniqueness
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both the methoxy and amine groups on the aromatic ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYGKYHQSSXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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